4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a 4-methyl group and a (2,4,5-trimethoxyphenyl)methylideneamino group. Its molecular formula is C17H20N2O5S, and it has a molecular weight of 364.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(p-Toluenesulfonyl)imino]phenyliodinane
- 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide stands out due to its unique trimethoxyphenyl group, which enhances its biological activity and specificity towards certain enzymes. This structural feature makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-5-7-14(8-6-12)25(20,21)19-18-11-13-9-16(23-3)17(24-4)10-15(13)22-2/h5-11,19H,1-4H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVPXYDPMLIKK-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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